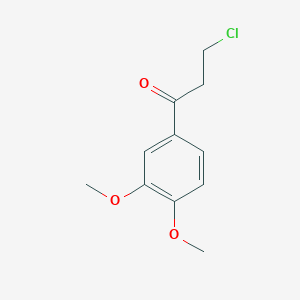

3-Chlor-1-(3,4-Dimethoxyphenyl)propan-1-on

Übersicht

Beschreibung

The compound "3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one" is a chemical of interest in various research studies due to its potential applications in fields such as material science and pharmaceuticals. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds which can be used to infer some properties and behaviors of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of substituted acetophenones with substituted benzaldehydes in the presence of a solvent such as ethanol. For example, the synthesis of (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one was achieved using 2,4-dichloroacetophenone and 3,4,5-trimethoxybenzaldehyde . This suggests that a similar approach could be used for synthesizing "3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one," possibly by reacting 3-chloroacetophenone with 3,4-dimethoxybenzaldehyde under similar conditions.

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed using spectroscopic methods such as FT-IR, NMR, and single-crystal X-ray diffraction . These methods provide detailed information about the geometry and electronic structure of the molecules. For instance, the crystal structure analysis of 1-(4-chlorophenyl)-3-(4-chlorophenyl)-2-propen-1-one revealed that it crystallizes in the monoclinic system . It is reasonable to assume that "3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one" would also exhibit a well-defined crystal structure that could be elucidated using similar techniques.

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from studies on their vibrational spectra, HOMO-LUMO analysis, and molecular docking studies . The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies indicate the potential sites for electrophilic and nucleophilic attacks, respectively. For example, the HOMO is often localized over the entire molecule except for certain substituents, while the LUMO is spread throughout the molecule, indicating a propensity for charge transfer within the molecule . These analyses can be applied to predict the reactivity of "3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one."

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds can be characterized by various spectroscopic techniques and computational methods. The vibrational wavenumbers, computed using methods such as HF and DFT, help in assigning the potential energy distribution within the molecule . The first hyperpolarizability is an important parameter in assessing the non-linear optical properties of a compound, which can be significantly higher than standard materials like urea . The molecular electrostatic potential (MEP) maps provide insights into the distribution of electronic density and the potential sites for chemical interactions . These properties are crucial for understanding the behavior of "3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one" in various environments and applications.

Wissenschaftliche Forschungsanwendungen

Synthese von bioaktiven Verbindungen

Die Suchergebnisse erwähnen die Herstellung von potenziell bioaktiven Verbindungen unter Verwendung ähnlicher Strukturen . Dies deutet darauf hin, dass 3-Chlor-1-(3,4-Dimethoxyphenyl)propan-1-on an der Synthese neuer bioaktiver Moleküle beteiligt sein könnte.

Forschung zur Chemoprävention

Verwandte Verbindungen spielen eine Rolle bei der chemopräventiven und chemotherapeutischen Wirkung auf Krebs . Diese Verbindung könnte für ähnliche Anwendungen untersucht werden und zur Krebsforschung und -therapie beitragen.

Safety and Hazards

Eigenschaften

IUPAC Name |

3-chloro-1-(3,4-dimethoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c1-14-10-4-3-8(7-11(10)15-2)9(13)5-6-12/h3-4,7H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLABCVXPGIHMGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)CCCl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90288411 | |

| Record name | 3-chloro-1-(3,4-dimethoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90288411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4693-38-3 | |

| Record name | 4693-38-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55772 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-chloro-1-(3,4-dimethoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90288411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

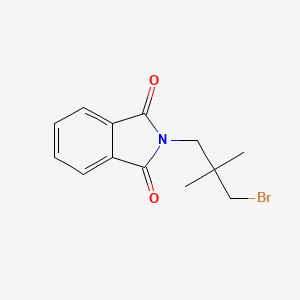

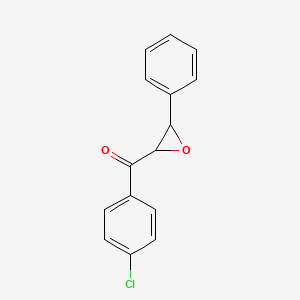

Synthesis routes and methods

Procedure details

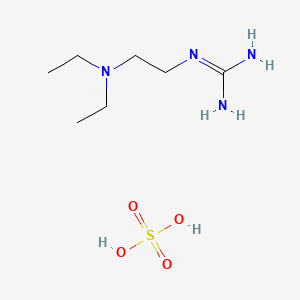

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

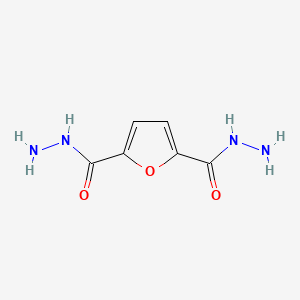

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-Dichloro-6,7-dihydro-5h-cyclopenta[d]pyrimidine](/img/structure/B1330240.png)